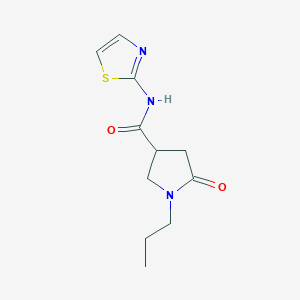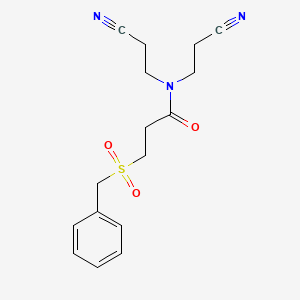![molecular formula C18H14N4O2S B11161168 N~2~-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-1H-indole-2-carboxamide](/img/structure/B11161168.png)
N~2~-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-1H-indole-2-carboxamide is a complex organic compound that features both benzothiazole and indole moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole and indole intermediates. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in dimethyl formamide (DMF) solvent . The reaction conditions are relatively mild, allowing for high yields of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N~2~-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole and indole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve standard laboratory techniques such as refluxing and stirring at room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized benzothiazole derivatives, while reduction could produce reduced indole analogs.
Scientific Research Applications
N~2~-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-1H-indole-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to interact with various biological targets makes it useful in studying biochemical pathways.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N2-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The benzothiazole and indole moieties allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-benzothiazol-2-ylamino)naphthalene-1,4-dione: This compound shares the benzothiazole moiety and has similar antibacterial properties.
N’-(1,3-benzothiazol-2-yl)-arylamides: These derivatives also feature the benzothiazole structure and exhibit antibacterial activity.
Uniqueness
N~2~-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-1H-indole-2-carboxamide is unique due to the combination of benzothiazole and indole moieties, which allows for a broader range of biological activities and interactions. This makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C18H14N4O2S |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C18H14N4O2S/c23-16(22-18-21-13-7-3-4-8-15(13)25-18)10-19-17(24)14-9-11-5-1-2-6-12(11)20-14/h1-9,20H,10H2,(H,19,24)(H,21,22,23) |
InChI Key |
BKCALYXVLYBWSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCC(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3,4-dichlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11161085.png)
![6-chloro-7-[(2-chlorophenyl)methoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11161087.png)


![N-[3-(dimethylamino)propyl]-4-(propanoylamino)benzamide](/img/structure/B11161098.png)
![[4-(Methylsulfonyl)piperazino][2-(4-pyridyl)-4-quinolyl]methanone](/img/structure/B11161108.png)
![N~2~-[3-(3-chloro-4-methoxyanilino)-3-oxopropyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B11161135.png)
![1-cyclopentyl-5-oxo-N-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxamide](/img/structure/B11161143.png)
![N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}glycylnorleucine](/img/structure/B11161144.png)
![4-[(2-ethylbutanoyl)amino]-N-(5-methyl-1,2-oxazol-3-yl)benzamide](/img/structure/B11161157.png)
![N-(2,3-dimethylphenyl)-2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide](/img/structure/B11161163.png)
![8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl propanoate](/img/structure/B11161175.png)
![1-[(4-chlorophenyl)carbonyl]-N-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B11161183.png)
![N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B11161190.png)
